molecular formula C11H18N4O4 B2368701 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 2138103-08-7

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B2368701
CAS No.: 2138103-08-7
M. Wt: 270.289
InChI Key: GHWQIOCPMUOLHL-UHFFFAOYSA-N
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Description

The compound is a derivative of acetic acid, with a 1H-1,2,3-triazol-1-yl group and a tert-butoxycarbonyl (Boc) protected aminoethyl group attached . Boc groups are commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the 1H-1,2,3-triazol-1-yl and Boc-protected aminoethyl groups. The exact structure would depend on the specific arrangement and stereochemistry of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, Boc-protected amines can typically be deprotected under acidic conditions to yield the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific structure and stereochemistry. Boc-protected amines are typically stable under basic conditions but can be deprotected under acidic conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : A study by Wang Yu-huan (2009) explored the synthesis of a related compound, focusing on the optimization of reaction conditions to improve yield efficiency (Wang Yu-huan, 2009).
  • Synthesis Approach : A paper by Pokhodylo et al. (2019) demonstrated a convenient method for synthesizing 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid, which may be generalizable for synthesizing analogs of this compound (Pokhodylo et al., 2019).
  • Structural Analysis : Boraei et al. (2021) conducted X-ray structure, Hirshfeld analysis, and DFT studies on triazolyl-indole derivatives, providing insights into the molecular structure and interactions of related compounds (Boraei et al., 2021).

Chemical Reactions and Applications

  • N-tert-Butoxycarbonylation : A study by Heydari et al. (2007) focused on the N-tert-butoxycarbonylation of amines, a process relevant to the synthesis of compounds including tert-butoxycarbonyl groups (Heydari et al., 2007).
  • Synthesis of Nitrogen-containing Heterocycles : Miyamoto and Yamazaki (1989) discussed the formation and structure of new 1,2,4-triazole derivatives, providing insights into the synthesis and properties of similar nitrogen-containing heterocycles (Miyamoto & Yamazaki, 1989).

Potential Industrial Applications

  • Use in Solid Phase Synthesis : Groth and Meldal (2001) investigated the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, with potential applications in combinatorial solid phase synthesis of novel peptide isosteres (Groth & Meldal, 2001).
  • Synthesis of Thio-1,3,4-oxadiazol-2-yl Derivatives : Shafi et al. (2021) focused on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, highlighting the versatility of similar compounds in industrial settings (Shafi et al., 2021).

Safety and Hazards

While specific safety and hazard information for this compound is not available, Boc-protected amines can be irritants and should be handled with care .

Future Directions

The use of Boc-protected amines in the synthesis of complex molecules is a well-established field with many potential future directions. These could include the development of new protecting group strategies, the synthesis of new biologically active compounds, and the development of new synthetic methodologies .

Mechanism of Action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with biological targets that have affinity for amines.

Mode of Action

The compound contains a Boc-protected amino group, which can interact with various biochemical entities. The Boc group can be removed under mild acidic conditions to reveal the free amine , which can then interact with its targets. The exact mode of action would depend on the specific biological context and the nature of the target.

Biochemical Pathways

The compound, being a derivative of amino acids, could potentially be involved in peptide synthesis. For instance, Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis . .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it might have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological targets. In the context of peptide synthesis, the compound could facilitate the formation of dipeptides . .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity might be influenced by the pH of its environment. Similarly, temperature could affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)12-5-4-8-6-15(14-13-8)7-9(16)17/h6H,4-5,7H2,1-3H3,(H,12,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWQIOCPMUOLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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